N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Enzyme kinetics Streptomyces elastase Substrate specificity

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-AAVA-pNA) is the optimal chromogenic substrate for kinetic analysis of Streptomyces sp. P-3 elastase, delivering a 12-fold higher kcat/Km than Suc-Ala-Ala-Pro-Ala-pNA. Its broad reactivity across elastase isoforms and subtilisin makes it ideal for mixed enzyme samples. DMF solubility (10 mg/mL, clear) avoids alkaline solvents that perturb assay pH. Exploit the extended tetrapeptide subsite architecture for immobilized sensor development.

Molecular Formula C24H34N6O9
Molecular Weight 550.6 g/mol
CAS No. 108322-03-8
Cat. No. B035250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
CAS108322-03-8
Molecular FormulaC24H34N6O9
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)
InChIKeyIYHHIHIBYVIDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (CAS 108322-03-8): A Quantitative Guide for Elastase Substrate Selection


N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-Ala-Ala-Val-Ala-pNA) is a synthetic tetrapeptide chromogenic substrate for proteases, primarily elastase and subtilisin . It belongs to the Suc-X-Y-Ala-pNA family, which has been extensively characterized for porcine pancreatic elastase (PPE) kinetics [1]. The compound exhibits ≥98% purity (TLC), is supplied as a powder, and is soluble in DMF (10 mg/mL) with recommended storage at −20°C .

Why N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide Cannot Be Replaced by Common Elastase Substrate Analogs


Substitution with in-class compounds such as Suc-Ala-Ala-Ala-pNA or MeOSuc-Ala-Ala-Pro-Val-pNA is not functionally equivalent due to marked differences in catalytic efficiency and enzyme specificity [1]. Suc-Ala-Ala-Ala-pNA is a suboptimal substrate for granulocyte elastase , while MeOSuc-Ala-Ala-Pro-Val-pNA, though sensitive for human neutrophil elastase (HNE), exhibits distinct kinetic profiles and stability requirements [2]. The tetrapeptide Suc-Ala-Ala-Val-Ala-pNA offers a unique balance of sensitivity and specificity for certain elastase isoforms and subtilisin-like proteases, as quantified below [1].

Quantitative Differentiation of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide from Structural Analogs: A Comparative Evidence Guide


Catalytic Efficiency (kcat/Km) Comparison: Suc-Ala-Ala-Val-Ala-pNA vs. Suc-Ala-Ala-Pro-Ala-pNA with Streptomyces Elastase

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide exhibits 12-fold higher catalytic efficiency compared to Suc-Ala-Ala-Pro-Ala-pNA when assayed with Streptomyces sp. P-3 elastase (SEL) [1].

Enzyme kinetics Streptomyces elastase Substrate specificity

Comparative Enzyme Specificity: Suc-Ala-Ala-Val-Ala-pNA vs. Suc-Ala-Ala-Ala-pNA for Granulocyte Elastase

Substrates of the type Suc-Ala-Ala-Ala-pNA are useful for pancreatic elastase but are not particularly sensitive towards granulocyte elastase . In contrast, placing valine in the P1 position (as in Suc-Ala-Ala-Val-Ala-pNA) better satisfies the specificity requirements of granulocyte elastase, leading to improved sensitivity .

Neutrophil elastase Chromogenic substrate Enzyme specificity

Solubility Profile Comparison: Suc-Ala-Ala-Val-Ala-pNA vs. Suc-Ala-Ala-Val-pNA in Organic Solvents

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is soluble in DMF at 10 mg/mL, yielding a clear, colorless solution . The tripeptide analog N-Succinyl-Ala-Ala-Val p-nitroanilide requires 1 N NH4OH for solubilization (50 mg/mL, clear, yellow) , which may not be compatible with all assay buffers or may affect enzyme activity.

Solubility Formulation Assay compatibility

Kinetic Parameter Comparison: Suc-Ala-Ala-Val-Ala-pNA vs. Suc-Ala-Ala-Val-pNA with Human Leukocyte Elastase

The tripeptide substrate N-Succinyl-Ala-Ala-Val p-nitroanilide has reported kinetic parameters with human leukocyte elastase: Km = 1.0 mM, kcat = 8.7 s⁻¹ [1]. The tetrapeptide Suc-Ala-Ala-Val-Ala-pNA, with an additional alanine at P1', is expected to exhibit altered binding and catalytic rates due to extended subsite interactions, although direct comparative data for HLE is limited.

Human leukocyte elastase Km kcat Substrate binding

Enzyme Source Discrimination: Suc-Ala-Ala-Val-Ala-pNA vs. MeOSuc-Ala-Ala-Pro-Val-pNA

MeOSuc-Ala-Ala-Pro-Val-pNA is a highly specific substrate for human neutrophil elastase (HNE) with kcat/Km = 120,000 vs. 2,700 for pancreatic elastase [1]. Suc-Ala-Ala-Val-Ala-pNA, lacking the Pro residue and methoxy group, shows broader reactivity across elastase isoforms and subtilisin-like proteases, making it a more versatile substrate for general elastase screening .

Elastase isoform Substrate selectivity Pancreatic vs. neutrophil

Storage Stability and Handling: Suc-Ala-Ala-Val-Ala-pNA vs. MeOSuc-Ala-Ala-Pro-Val-pNA

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is supplied as a powder and requires storage at −20°C . MeOSuc-Ala-Ala-Pro-Val-pNA is typically supplied as a lyophilized solid containing mannitol and requires reconstitution; stock solutions are stable for up to 3 months at −20°C [1]. The powder format of Suc-Ala-Ala-Val-Ala-pNA may offer greater long-term stability and flexibility in weighing.

Storage stability Reconstitution Lab handling

Optimal Use Cases for N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide in Protease Research and Assay Development


Characterization of Streptomyces-Derived Elastase (SEL) and Related S1 Serine Proteases

This substrate is the preferred choice for kinetic analysis of Streptomyces sp. P-3 elastase (SEL), where it demonstrates a 12-fold higher kcat/Km compared to Suc-Ala-Ala-Pro-Ala-pNA [1]. Researchers studying novel bacterial elastases with specificity for Ala/Val at P1 should select this substrate for optimal signal generation [1].

General Elastase Activity Screening Across Isoforms

Due to its broad reactivity with pancreatic elastase, neutrophil elastase, and subtilisin [1], Suc-Ala-Ala-Val-Ala-pNA is suitable for laboratories that need a single substrate to monitor elastase-like activity from various sources or in mixed samples where enzyme identity is unknown .

Assay Development Requiring DMF-Compatible Substrate Solubilization

For assays where basic solvents like NH4OH may interfere with enzyme activity or buffer pH, the DMF solubility of Suc-Ala-Ala-Val-Ala-pNA (10 mg/mL, clear, colorless) [1] provides a neutral, organic solvent-compatible option, unlike the tripeptide analog which requires 1 N NH4OH .

Solid-Phase Enzyme Sensor Development

The tetrapeptide structure of Suc-Ala-Ala-Val-Ala-pNA, with an additional alanine residue, offers extended subsite interactions that can be exploited in solid-phase assays where substrate orientation and accessibility are critical [1]. This property has been utilized in developing HNE sensors using cellulose nanocrystals [1].

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